

Crystal Structure of (1S,2R)-2-Amino-1,2-diphenylethanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **(1S,2R)-2-Amino-1,2-diphenylethanol**, a crucial chiral building block in pharmaceutical and fine chemical synthesis. This document outlines the crystallographic data, experimental methodologies for its structural determination, and a generalized workflow for such analyses.

Introduction

(1S,2R)-2-Amino-1,2-diphenylethanol, a stereoisomer of 2-amino-1,2-diphenylethanol, is widely utilized as a chiral auxiliary and a resolving agent in asymmetric synthesis. Its rigid diphenyl framework and the presence of both amino and hydroxyl functional groups allow for effective stereochemical control in various chemical transformations. Understanding its three-dimensional structure at the atomic level is paramount for elucidating its mechanism of action in chiral recognition and for the rational design of new catalysts and pharmaceutical intermediates. This guide focuses on the crystallographic analysis of the racemic cis-2-amino-1,2-diphenylethanol, which is comprised of the (1S,2R) and (1R,2S) enantiomers.

Crystallographic Data

The crystal structure of racemic cis-2-amino-1,2-diphenylethanol has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the



table below. This data is essential for computational modeling, understanding intermolecular interactions, and for quality control in drug development processes.

Parameter	Value
Chemical Formula	C14H15NO
Formula Weight	213.27 g/mol
Crystal System	Monoclinic
Space Group	P 1 2 ₁ /a 1
Unit Cell Dimensions	
a	16.7752 Å
b	5.7573 Å
С	12.2887 Å
α	90°
β	105.680°
У	90°
Volume	1142.0 ų
Z	4
Calculated Density	1.240 g/cm ³
CCDC Number	1438134[1]
COD Number	2241361[2]

Table 1: Summary of Crystallographic Data for Racemic cis-2-Amino-1,2-diphenylethanol.[1][2]

In the crystal lattice, the (1S,2R) and (1R,2S) enantiomers are linked by intermolecular O— H···N hydrogen bonds, forming helical structures.[1] This hydrogen bonding network is a key feature of the supramolecular assembly.



Experimental Protocols

The determination of the crystal structure of **(1S,2R)-2-Amino-1,2-diphenylethanol** involves a multi-step process, from obtaining suitable crystals to the final structure refinement.

Synthesis and Crystallization

(1S,2R)-2-Amino-1,2-diphenylethanol is commercially available. For the purpose of crystallographic analysis, high-purity single crystals are required. A typical crystallization procedure is as follows:

- Preparation of a Saturated Solution: Racemic cis-2-amino-1,2-diphenylethanol is dissolved in a suitable solvent, such as an aqueous ethanol solution, at a slightly elevated temperature (e.g., 297 K) to achieve saturation.[3]
- Slow Evaporation: The saturated solution is loosely covered and left undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals.
- Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD)

The following protocol outlines the general steps for data collection and structure determination using a single-crystal X-ray diffractometer.

- Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and a loop. The mounted crystal is then placed in a cold stream of nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
- Data Collection: The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect diffraction data. The crystal is rotated through a series of angles, and the diffraction pattern is recorded for each orientation.
- Data Processing: The raw diffraction data is processed to determine the unit cell parameters and to integrate the intensities of the reflections. This step also involves applying corrections



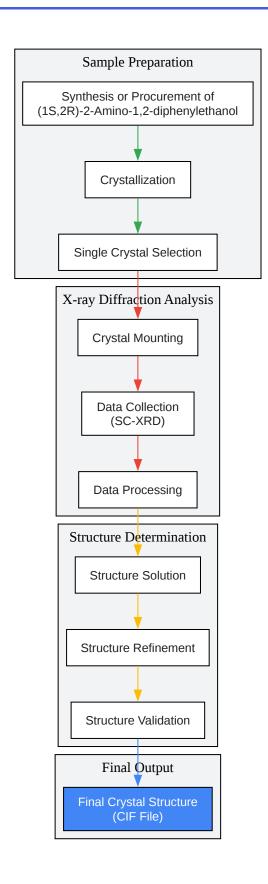
for factors such as Lorentz polarization and absorption.

• Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

Experimental Workflow

The logical flow of determining the crystal structure of a small molecule like (1S,2R)-2-Amino-1,2-diphenylethanol is depicted in the following diagram.





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Experimental workflow for crystal structure determination.



Conclusion

The detailed crystallographic data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals working with **(1S,2R)-2-Amino-1,2-diphenylethanol**. A thorough understanding of its solid-state structure is fundamental for its application in asymmetric synthesis and drug development, enabling the design of more efficient and selective chemical processes. The provided workflow for crystal structure determination serves as a general framework for the analysis of small organic molecules.

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